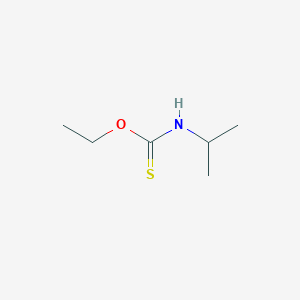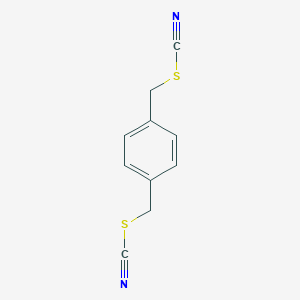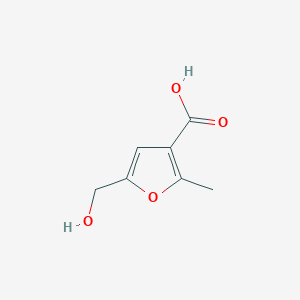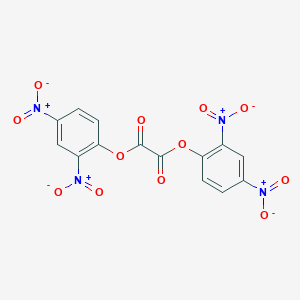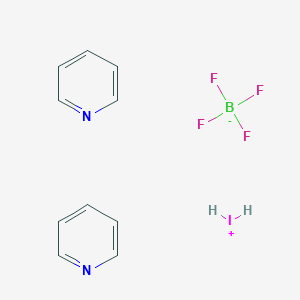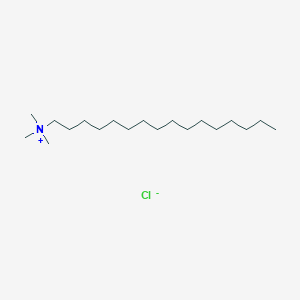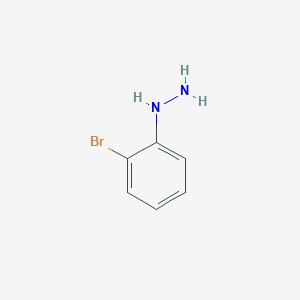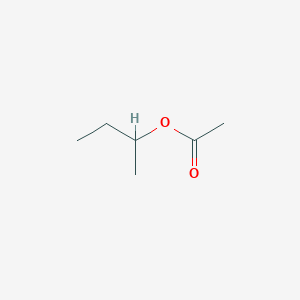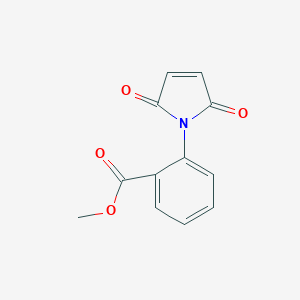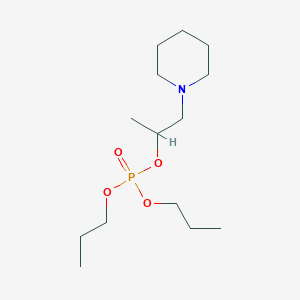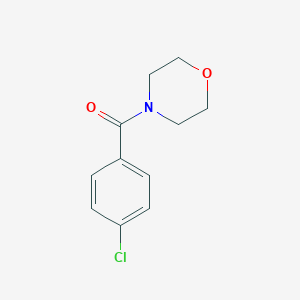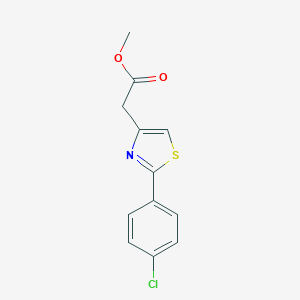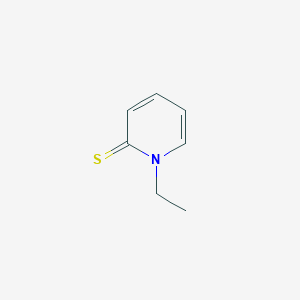
2(1H)-Pyridinethione, 1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2(1H)-Pyridinethione, 1-ethyl- is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a derivative of pyridine and is known for its unique chemical properties that make it useful in different research areas.
科学的研究の応用
2(1H)-Pyridinethione, 1-ethyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is its use as a corrosion inhibitor. It has been found to be effective in preventing the corrosion of metals such as steel, copper, and aluminum. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential use as an antifungal and antibacterial agent.
作用機序
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl- is not fully understood. However, it is believed to work by forming a complex with metal ions, which prevents the metal ions from reacting with other substances and causing corrosion. It has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
生化学的および生理学的効果
2(1H)-Pyridinethione, 1-ethyl- has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects and can protect nerve cells from damage.
実験室実験の利点と制限
One of the main advantages of using 2(1H)-Pyridinethione, 1-ethyl- in lab experiments is its effectiveness as a corrosion inhibitor. It is also relatively easy to synthesize and is readily available. However, its use is limited by its potential toxicity and its effects on living organisms are not fully understood.
将来の方向性
There are many future directions for the study of 2(1H)-Pyridinethione, 1-ethyl-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential use in the treatment of various diseases. Additionally, its potential use as an antibacterial and antifungal agent needs further investigation. Further research is also needed to fully understand its effects on living organisms and its potential toxicity.
Conclusion
2(1H)-Pyridinethione, 1-ethyl- is a chemical compound that has potential applications in various fields of science. Its unique chemical properties make it useful in different research areas such as corrosion inhibition, disease treatment, and antimicrobial activity. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The development of new synthesis methods and the study of its potential use in various fields of science will lead to a better understanding of this compound and its potential applications.
特性
CAS番号 |
19006-71-4 |
|---|---|
製品名 |
2(1H)-Pyridinethione, 1-ethyl- |
分子式 |
C7H9NS |
分子量 |
139.22 g/mol |
IUPAC名 |
1-ethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChIキー |
SSNGYKOQGGLEIS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC=CC1=S |
正規SMILES |
CCN1C=CC=CC1=S |
同義語 |
1-Ethyl-2(1H)-pyridinethione |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
